4-Bromo-1H-pyrazolo[3,4-d]pyrimidine 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 30129-51-2
VCID: VC2359754
InChI: InChI=1S/C5H3BrN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,7,8,9,10)
SMILES: C1=NNC2=C1C(=NC=N2)Br
Molecular Formula: C5H3BrN4
Molecular Weight: 199.01 g/mol

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine

CAS No.: 30129-51-2

Cat. No.: VC2359754

Molecular Formula: C5H3BrN4

Molecular Weight: 199.01 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine - 30129-51-2

Specification

CAS No. 30129-51-2
Molecular Formula C5H3BrN4
Molecular Weight 199.01 g/mol
IUPAC Name 4-bromo-1H-pyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C5H3BrN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,7,8,9,10)
Standard InChI Key HOMHDMLNECTTGL-UHFFFAOYSA-N
SMILES C1=NNC2=C1C(=NC=N2)Br
Canonical SMILES C1=NNC2=C1C(=NC=N2)Br

Introduction

Chemical Properties and Structure

Molecular Identity and Identification

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound characterized by its distinct molecular structure and properties. The compound's key identifiers and properties are summarized in Table 1.

Table 1: Identification and Molecular Properties of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine

PropertyValue
CAS Number30129-51-2
Molecular FormulaC5H3BrN4
Molecular Weight199.01 g/mol
IUPAC Name4-bromo-1H-pyrazolo[3,4-d]pyrimidine
InChIInChI=1S/C5H3BrN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,7,8,9,10)
InChIKeyHOMHDMLNECTTGL-UHFFFAOYSA-N
SMILESC1=NNC2=C1C(=NC=N2)Br

The compound's molecular structure features a fused ring system composed of pyrazole and pyrimidine rings with a bromine atom at the 4-position . This unique structure contributes to its biological activity and chemical reactivity, making it valuable for medicinal chemistry applications.

Structural Features and Chemical Characteristics

The structure of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine consists of a bicyclic heterocyclic system with four nitrogen atoms and one bromine atom. The structure can be described as follows:

  • A pyrazole ring (5-membered heterocycle with adjacent nitrogen atoms at positions 1 and 2)

  • A pyrimidine ring (6-membered heterocycle with nitrogen atoms at positions 5 and 7)

  • A bromine atom at position 4 of the pyrimidine ring

Synthesis Methods

Alternative Synthetic Strategies

Research on related pyrazolo[3,4-d]pyrimidine derivatives provides additional synthetic methods that could potentially be applied to 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine:

  • Chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo-[3,4-d]pyrimidin-4-one using phosphorous oxychloride in the presence of trimethylamine, followed by substitution with bromine

  • Cyclization reactions involving appropriate precursors, such as the reaction of 4-bromo-3-nitropyridine with hydrazine hydrate, followed by cyclization under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core

The development of efficient and selective synthetic routes for 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine remains an important area of research, as improved synthesis methods could facilitate its applications in medicinal chemistry.

Biological Activity

Mechanism of Action

The biological activity of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine and related derivatives stems from their ability to inhibit various enzymes involved in cancer cell proliferation and signaling pathways. Based on studies of pyrazolo[3,4-d]pyrimidine derivatives, these compounds primarily target:

  • Cyclin-dependent kinases (CDKs), particularly CDK2, which play crucial roles in cell cycle regulation

  • Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase receptor involved in cell growth and differentiation, and a key target in cancer therapy

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is involved in angiogenesis and tumor growth

  • Topoisomerase II (Top-II), an enzyme that regulates DNA topology during replication and transcription

The inhibition of these enzymes by 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine and its derivatives occurs through competitive binding to the ATP-binding site, preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways essential for cancer cell survival and proliferation.

Anticancer Properties

Derivatives of pyrazolo[3,4-d]pyrimidine, including those based on 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine, have demonstrated significant anticancer activities in various studies. While specific data for 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine itself is limited in the search results, information on related derivatives provides valuable insights into the potential anticancer properties of this compound class.

Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can:

  • Inhibit cancer cell proliferation through multiple mechanisms, including cell cycle arrest and apoptosis induction

  • Target multiple kinases simultaneously, potentially addressing the issue of resistance development in cancer therapy

  • Suppress tumor growth in various cancer models, including breast cancer (MCF-7 model)

For example, compound 5i, a pyrazolo[3,4-d]pyrimidine derivative, effectively inhibited tumor growth in an MCF-7 model, induced cancer cell apoptosis, inhibited cell migration, and suppressed cell cycle progression leading to DNA fragmentation .

Structure-Activity Relationship

Structure-activity relationship (SAR) studies on pyrazolo[3,4-d]pyrimidine derivatives provide insights into how structural modifications affect biological activity. Although specific SAR data for 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is limited in the search results, information on related derivatives suggests that:

  • The introduction of bulky groups at specific positions (N1 and N4) can be detrimental to activity, while smaller hydrophobic groups may improve potency

  • Compounds linked to piperazine or other aromatic moieties have exhibited enhanced anticancer properties when tested against various cancer cell lines

  • The presence of a bromine atom at the 4-position may enhance binding affinity to target proteins through halogen bonding interactions

Table 2: Inhibitory Activities of Selected Pyrazolo[3,4-d]pyrimidine Derivatives Against Various Targets

CompoundTargetIC50 Value (μM)Cell LineReference
5iEGFR WT0.3MCF-7
5iVEGFR27.60MCF-7
5bEGFRLow μM range-
9eVEGFR2Moderate activity-

These data highlight the potential of pyrazolo[3,4-d]pyrimidine derivatives as multi-target inhibitors with significant anticancer activities, suggesting that 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine could serve as a valuable scaffold for the development of novel anticancer agents.

Molecular Interactions

Binding Interactions with Target Proteins

The molecular interactions between pyrazolo[3,4-d]pyrimidine derivatives and their target proteins have been studied using molecular docking simulations. While specific binding data for 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is limited, studies on related derivatives provide insights into potential binding modes:

  • The pyrazolo[3,4-d]pyrimidine core typically occupies the ATP-binding pocket of target kinases

  • The nitrogen atoms in the pyrazole and pyrimidine rings can form hydrogen bonds with key amino acid residues in the binding pocket

  • The bromine atom at the 4-position may participate in halogen bonding interactions with electron-rich regions of the target protein

For example, molecular docking studies of compound 5i (a pyrazolo[3,4-d]pyrimidine derivative) with EGFR showed that the pyrazolo[3,4-d]pyrimidine moiety engaged in pi-pi interactions with specific amino acid residues (Gly772 and Cys773), while the N1 of the pyrazole ring formed a hydrogen bond with Met769 . These interactions contribute to the compound's inhibitory activity against EGFR.

Biochemical Pathways Affected

The inhibition of key enzymes by 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine and its derivatives affects several important biochemical pathways involved in cancer progression:

  • Cell cycle regulation pathway: Inhibition of CDK2 disrupts the cell cycle, preventing cancer cells from progressing through the cell cycle and proliferating

  • EGFR signaling pathway: Inhibition of EGFR prevents the activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell survival and proliferation

  • Angiogenesis pathway: Inhibition of VEGFR2 suppresses the formation of new blood vessels that supply nutrients to tumors, limiting tumor growth and metastasis

Understanding these pathway interactions is crucial for elucidating the mechanism of action of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine and optimizing its structure for enhanced anticancer activity.

Research Applications

Drug Discovery and Development

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine serves as an important scaffold in drug discovery efforts, particularly in the development of anticancer agents. Its applications in this field include:

  • Use as a building block for the synthesis of more complex compounds with enhanced biological activities

  • Serving as a lead compound for the development of novel kinase inhibitors targeting CDK2, EGFR, VEGFR2, and other cancer-related enzymes

  • Development of multi-target inhibitors that can simultaneously affect multiple pathways involved in cancer progression, potentially reducing the risk of resistance development

Recent research has focused on developing derivatives with improved potency, selectivity, and pharmacokinetic properties, highlighting the ongoing interest in this compound class for anticancer drug discovery.

Biochemical Research Tools

Beyond its potential therapeutic applications, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine and its derivatives serve as valuable tools in biochemical research:

  • As probe compounds for studying the structure and function of kinases and other enzymes

  • For investigating cellular signaling pathways involved in cancer and other diseases

  • In chemical biology studies to elucidate the role of specific enzymes in cellular processes

These research applications contribute to our understanding of the underlying mechanisms of cancer and other diseases, potentially leading to the development of novel therapeutic strategies.

Comparison with Related Compounds

Structural Analogs

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine belongs to a larger family of pyrazolo[3,4-d]pyrimidine compounds, each with distinct properties based on their substitution patterns. Related compounds include:

  • Pyrazolo[3,4-d]pyrimidine (the parent compound without the bromine substitution)

  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (with a chlorine atom instead of bromine at the 4-position)

  • 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (with bromine at position 3 and chlorine at position 4)

  • N-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (with a 4-bromophenyl-amino group at position 4)

The presence of different substituents affects the compounds' physicochemical properties, binding affinities, and biological activities. For instance, the bromine atom in 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine may confer distinct properties compared to its chlorinated or non-halogenated analogs.

Functional Derivatives

Functional derivatives of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine, particularly those with modifications at various positions of the pyrazolo[3,4-d]pyrimidine scaffold, have been developed to enhance specific properties:

  • Derivatives with amino substituents at the 4-position, replacing the bromine atom, have shown enhanced binding to specific targets

  • Phenyl-substituted derivatives at position 1 have demonstrated improved anticancer activities against various cell lines

  • Derivatives with hydrazinyl groups at position 4 have been synthesized as intermediates for further functionalization

These modifications allow for the fine-tuning of the compounds' properties, including solubility, selectivity, potency, and pharmacokinetic profiles, facilitating their applications in drug discovery and other research areas.

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